3-(5-Chloro-1H-indazol-3-yl)propan-1-amine
Description
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(5-chloro-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12ClN3/c11-7-3-4-10-8(6-7)9(13-14-10)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |
InChI Key |
ZJTVRIRKRJFJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CCCN |
Origin of Product |
United States |
Preclinical Biological Activities and Pharmacological Potential of Indazole Propylamine Analogs
Anticancer and Cytotoxic Investigations
The indazole core is a prominent feature in several approved anticancer drugs and numerous compounds in clinical development. nih.govrsc.org Research into its analogs has revealed potent activity against a variety of cancer types, attributed to mechanisms such as the induction of apoptosis (programmed cell death) and the halting of the cell proliferation cycle. nih.govnih.gov
In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., HCT-116, MDA-MB-231)
In vitro studies are fundamental in early-stage cancer research to determine a compound's ability to kill cancer cells. Indazole derivatives have demonstrated significant cytotoxic effects across a panel of human cancer cell lines.
For instance, one study on 6-aminoindazole derivatives reported that seven out of eight synthesized compounds showed growth inhibitory activity in four human cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.9 to 59.0 µM. researchgate.net Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3±4.4 µM in the human colorectal cancer cell line HCT-116. researchgate.net Another study found that a series of novel thieno[2,3-b]pyridines, which are structurally related to indazoles, showed excellent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231. researchgate.net
The table below summarizes the cytotoxic activity of selected indazole analogs against various cancer cell lines, illustrating the potential of this chemical family.
Table 1: In Vitro Cytotoxicity of Selected Indazole Analogs
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | 0.64 to 17 µM | nih.gov |
| Indazole Derivative (2f) | Various Cancer Cell Lines | 0.23–1.15 μM | rsc.org |
| N-[6-Indazolyl]arylsulfonamides | A2780 (Ovarian), A549 (Lung) | 4.21 to 18.6 µM | nih.gov |
| 1H-Indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 µM | nih.gov |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antiproliferative Effects in Cell Culture Models
Beyond initial cytotoxicity, researchers investigate how these compounds inhibit the rapid and uncontrolled proliferation characteristic of cancer cells. Many indazole derivatives have shown potent antiproliferative effects.
Studies have revealed that these compounds can interfere with the cell cycle, the series of events that take place in a cell leading to its division and duplication. For example, certain N-[6-indazolyl]arylsulfonamides were found to cause an arrest of cells in the G2/M phase of the cell cycle. nih.gov Similarly, other polysubstituted indazoles were observed to cause a block of cells in the S phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from multiplying.
Furthermore, the antiproliferative activity of indazole derivatives is often linked to the induction of apoptosis. nih.govnih.gov One study showed that an indazole derivative, compound 2f, promoted apoptosis in the 4T1 breast cancer cell line by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org Another 1H-indazole-3-amine derivative was found to affect apoptosis by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov
Anti-inflammatory Properties
Inflammation is a critical biological response, but chronic inflammation is a known driver of various diseases, including cancer. nih.gov Indazole-based compounds have been investigated for their potential to mitigate inflammation, with some demonstrating significant anti-inflammatory effects in preclinical models. researchgate.net The serotonin (B10506) 5-HT₃ receptor antagonist Granisetron and the non-steroidal anti-inflammatory drug (NSAID) Benzydamine are both indazole-containing drugs, highlighting the therapeutic precedent for this scaffold in managing inflammation-related conditions. mdpi.com
Modulation of Inflammatory Pathways in Preclinical Systems
The anti-inflammatory effects of various compounds are often achieved by modulating key signaling pathways that regulate the inflammatory response. Phytochemicals, for instance, have been shown to exert anti-cancer effects by suppressing the activation of NF-κB and STAT-3, and down-regulating pro-inflammatory enzymes like COX-2. nih.gov Research into indazole analogs suggests they may operate through similar mechanisms.
A recent review highlighted that the inhibition of COX-2 and Fibroblast Growth Factor Receptor (FGFR) by certain indazole derivatives resulted in anti-inflammatory effects with minimal off-target damage observed in animal models. nih.gov Transcriptome analysis in a zebrafish model of inflammation revealed that treatment with microbial polysaccharides, which have known anti-inflammatory activity, down-regulated key genes involved in pathways such as TNF-α signaling via NFκB and IL6-JAK-STAT signaling. nih.gov While this study did not use indazoles, it illustrates the complex pathway modulation involved in resolving inflammation, a process that indazole derivatives are also being explored to influence.
Antimicrobial and Antifungal Efficacy
The rise of antibiotic-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. The indazole scaffold has emerged as a promising starting point for the development of novel antibacterial and antifungal drugs. nih.gov
Spectrum of Activity Against Various Microorganisms
Indazole derivatives have been synthesized and screened against a range of pathogenic microbes. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species.
For example, a review noted that key indazole analogs have shown strong bactericidal and antifungal properties against microbes such as Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.gov The effectiveness of these compounds was reportedly enhanced by the presence of halogenated and electron-withdrawing substituents on the indazole ring. nih.gov
Another study focused on indole-imidazole derivatives found that they exhibited antimicrobial selectivity towards the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from ≤0.25 µg/mL to >200 µg/mL. nih.gov The same research campaign also identified derivatives with selective antifungal activity against Cryptococcus neoformans. nih.gov
The table below provides examples of the antimicrobial spectrum for different classes of compounds containing related heterocyclic systems.
Table 2: Antimicrobial Spectrum of Activity for Selected Heterocyclic Compounds
| Compound Class/Derivative | Microorganism | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Indole-imidazole Analogues | Methicillin-resistant S. aureus (MRSA) | ≤0.25 µg/mL | nih.gov |
| Indole-imidazole Analogue (57) | Cryptococcus neoformans | - | nih.gov |
| Imidazole-triazole hybrid (38o) | E. coli | 8 nM | nih.gov |
| Imidazole-triazole hybrid (38o) | P. aeruginosa | 55 nM | nih.gov |
| Indolylimidazole Derivative (1c) | S. aureus, S. epidermidis, E. coli | 9.9 to 12.5 μg/mL | researchgate.net |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC₅₀ (half maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.
Antiviral Research
The search for novel antiviral agents is a continuous effort in the face of emerging and evolving viral threats. nih.gov Indazole derivatives have shown promise in this area, with research indicating their potential to inhibit the replication of various viruses.
Inhibition of Viral Replication in In Vitro Systems
Preclinical in vitro studies are fundamental in identifying compounds with antiviral activity. These studies typically involve cell cultures infected with a specific virus, which are then treated with the compound of interest to observe any reduction in viral replication. The effectiveness of these compounds is often measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the viral replication.
While specific data on the antiviral activity of 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine is not extensively detailed in the provided search results, the broader class of benzo-heterocyclic amine derivatives has demonstrated significant in vitro antiviral activities. For instance, certain novel unsaturated five-membered benzo-heterocyclic amine derivatives have shown potent, broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov Notably, some compounds within this class exhibited potent activity against influenza A, hepatitis C virus (HCV), Coxsackie B3 virus, and hepatitis B virus (HBV) at low micromolar concentrations. nih.gov This suggests that the indazole-propylamine scaffold could be a valuable starting point for the development of new antiviral therapies. The general principle of in vitro antiviral assays involves measuring the reduction of the cytopathic effect (CPE) or using real-time PCR to quantify viral load in the presence of the test compound. nih.gov
Neurological and Neuroprotective Activities
The central nervous system (CNS) is a key target for many therapeutic agents. Indazole-propylamine analogs have been investigated for their potential to interact with neurological pathways and exert neuroprotective effects. nih.gov
Receptor Binding and Modulation Studies (e.g., 5-HT, Cannabinoid CB1 receptors)
The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR) abundant in the CNS, plays a crucial role in neurotransmitter release and synaptic plasticity. nih.gov The modulation of CB1 receptors is a promising strategy for treating various conditions, including neuropathic pain. nih.gov Research into small-molecule allosteric modulators has shown that it is possible to selectively modulate CB1 receptor activity, potentially avoiding the psychoactive side effects associated with direct agonists. nih.gov For instance, some modulators can block cAMP inhibition mediated by cannabinoid ligands without affecting other signaling pathways like ERK1/2 phosphorylation. nih.gov
The 5-HT3 receptor, a ligand-gated ion channel, is another important target in the CNS. nih.gov Positive allosteric modulators (PAMs) of the 5-HT3 receptor can enhance its function. 5-chloroindole (B142107) has been identified as a potent and selective PAM of the 5-HT3 receptor, highlighting the potential for chloro-substituted indole (B1671886) and indazole derivatives to modulate this receptor. nih.gov This modulation could be beneficial in conditions where 5-HT3 receptor activity is dysregulated.
Enzyme Inhibition Profiles (Preclinical Focus)
Enzyme inhibition is a common mechanism of action for many drugs. Indazole-propylamine analogs have been profiled for their ability to inhibit various enzymes, particularly kinases and phosphodiesterases, which are key players in cellular signaling pathways.
Kinase Inhibition (e.g., Akt, Syk, VEGFR2, Aurora B, IGF-1R, Src Kinase)
Kinases are a large family of enzymes that play critical roles in cell regulation, and their dysregulation is often implicated in diseases like cancer. The indazole scaffold is a common feature in many kinase inhibitors. For example, a diarylamide 3-aminoindazole derivative has been identified as a potent multi-tyrosine kinase inhibitor, showing significant inhibition against a panel of oncogenic kinases including c-Kit, FGFR1, FLT3, VEGFR2, and others. semanticscholar.org This broad-spectrum inhibition suggests that indazole-based compounds can be developed as multi-targeted agents. The inhibition of kinases like Src is another area of interest, as it is involved in cancer progression. frontiersin.org
Phosphodiesterase Inhibition (e.g., PDE9, PDE10A)
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are important second messengers in various physiological processes. nih.gov Inhibition of specific PDEs can lead to therapeutic benefits. While direct evidence for this compound as a PDE inhibitor is limited in the provided results, the broader class of nitrogen-containing heterocyclic compounds is known to interact with these enzymes. The development of selective PDE inhibitors is an active area of research for various therapeutic applications.
Interactive Data Table: Kinase Inhibition Profile of a Representative Indazole Analog
| Kinase Target | Percent Inhibition at 50nM |
|---|---|
| c-Kit | >90% |
| FGFR1 | >90% |
| FLT3 | >90% |
| FYN | >90% |
| LCK | >90% |
| LYN | >90% |
| PDGFRb | >90% |
| RET | >90% |
| VEGFR2 | >90% |
| YES | >90% |
| c-Src | 64.5-73% |
| FMS | 64.5-73% |
Data based on a representative diarylamide 3-aminoindazole compound. semanticscholar.org
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tryptophan metabolism and are recognized as significant targets in immunotherapy, particularly in the context of cancer. nih.govfrontiersin.org They are involved in creating an immunosuppressive tumor microenvironment. nih.gov While the broader class of indazole derivatives has been investigated for various pharmacological activities, there is currently no publicly available preclinical research data on the specific inhibitory activity of this compound against IDO1 or TDO.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key mediators of inflammation and pain through the production of prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.govnih.gov Although some indazole derivatives have been explored for their anti-inflammatory properties, which can be linked to COX inhibition, specific preclinical studies detailing the direct inhibitory effects of this compound on COX-1 or COX-2 have not been found in the available scientific literature. pnrjournal.comphcogj.com
Other Pharmacological Activities in Preclinical Settings
The indazole scaffold is a versatile structure found in many biologically active compounds. nih.gov However, specific data for this compound in several other pharmacological areas remains uncharacterized in published preclinical studies.
Compounds with anti-aggregatory and vasorelaxant properties are important for cardiovascular research. nih.govnih.gov A review of existing scientific literature reveals no specific preclinical studies investigating the potential anti-platelet aggregation or vasorelaxant effects of this compound.
The antioxidant capacity of chemical compounds is a significant area of pharmacological research. While some indazole analogs have been synthesized and evaluated for their antioxidant properties, there is no available data from preclinical studies on the antioxidant potential of this compound. ugm.ac.id
Certain indazole derivatives, such as lonidamine, have been identified as having anti-spermatogenic properties. nih.govnih.gov However, there are no published preclinical findings specifically evaluating the anti-spermatogenic activity of this compound.
The emergence of drug-resistant tuberculosis has spurred the search for new anti-tubercular agents, and various heterocyclic compounds, including some indazole derivatives, have been investigated. researchgate.netresearchgate.netnih.gov Despite this, a review of the scientific literature indicates a lack of specific preclinical studies on the anti-tubercular activity of this compound.
Molecular Mechanisms of Action and Target Identification
Elucidation of Specific Protein Targets and Ligand Interactions
The indazole moiety is a versatile scaffold that has been incorporated into numerous compounds designed to target specific protein kinases. While direct binding studies on 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine are not extensively documented in publicly available literature, the activities of closely related analogs provide significant insights into its potential protein targets and ligand interactions. The 1H-indazole-3-amine structure, in particular, is known to be an effective hinge-binding fragment for tyrosine kinases. researchgate.net
Studies on various indazole derivatives have demonstrated their affinity for a range of receptors and enzymes. For instance, a series of 1H-indazole-3-carboxamide analogues were evaluated for their in vitro potency in Retinol-Binding Protein 4 (RBP4) assays. In these studies, substitutions at the 5-position of the indazole ring with a chloro group resulted in analogues with comparable potency to the parent compound. researchgate.net One such analogue, (5-Chloro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone, demonstrated significant binding affinity. researchgate.net
Another study focused on indazole derivatives as ROCK-II inhibitors, where 5-substituted indazoles were synthesized. These compounds showed potent inhibition of the kinase. nih.gov The affinity of indazole derivatives extends to other kinase families as well. For example, a patent for therapeutic inhibitory compounds includes a molecule containing the (5-chloro-1H-indazol-3-yl)methyl moiety, indicating its role in kinase inhibition. nih.gov
The following table summarizes the in vitro binding affinities of representative indazole derivatives for their respective targets.
| Compound/Derivative Class | Target | Assay | Potency (IC₅₀/Kᵢ) | Source |
| 1H-Indazole-3-carboxamide analogues | RBP4 | SPA & HTRF | Comparable to parent compound | researchgate.net |
| 5-Substituted Indazoles | ROCK-II | Enzyme Assay | Potent Inhibition | nih.gov |
| (5-Chloro-1H-indazol-3-yl)-pyrimidin-4-yl-amine derivative | CDK9 | Not Specified | Not Specified | nih.gov |
Indazole derivatives commonly act as ATP-competitive inhibitors of protein kinases. nih.gov The indazole ring mimics the adenine (B156593) structure of ATP, allowing it to bind to the ATP-binding pocket of the kinase and block its activity. nih.gov This mechanism has been observed for various indazole-based inhibitors targeting different kinases.
For example, Pazopanib, an indazole-containing drug, is a multi-kinase inhibitor that targets VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and c-Kit. nih.gov It effectively blocks the ligand-induced autophosphorylation of these receptors. nih.gov The IC₅₀ values for Pazopanib against these kinases are in the nanomolar range, highlighting its potent inhibitory activity. nih.gov
A study on 1H-indazole-3-amine derivatives identified potent inhibitors of Bcr-Abl, including the T315I mutant. google.com One compound from this series exhibited an IC₅₀ value of 0.45 µM against the Bcr-Abl T315I mutant. google.com Similarly, indazole amide-based compounds have been developed as potent inhibitors of ERK1/2, demonstrating inhibition of the enzyme's activity in cellular assays.
The table below presents enzyme inhibition data for several indazole derivatives.
| Compound/Derivative | Target Enzyme | Inhibition Type | IC₅₀ | Source |
| Pazopanib | VEGFR1 | ATP-competitive | 10 nM | nih.gov |
| Pazopanib | VEGFR2 | ATP-competitive | 30 nM | nih.gov |
| Pazopanib | VEGFR3 | ATP-competitive | 47 nM | nih.gov |
| Pazopanib | PDGFRα | ATP-competitive | 71 nM | nih.gov |
| Pazopanib | PDGFRβ | ATP-competitive | 84 nM | nih.gov |
| Pazopanib | c-Kit | ATP-competitive | 74 nM | nih.gov |
| 1H-Indazol-3-amine derivative (compound 89) | Bcr-Abl T315I | Not Specified | 0.45 µM | google.com |
| Indazole amide derivative | ERK1/2 | Not Specified | Potent Inhibition |
Downstream Signaling Pathway Modulation
The inhibition of specific protein kinases by indazole derivatives leads to the modulation of various downstream signaling pathways that are critical for cell growth, proliferation, and survival.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a frequent target of indazole-based inhibitors. Niraparib, an indazole-containing PARP inhibitor, has been shown to interact with the PI3K/Akt/mTOR pathway. The inhibition of PARP by Niraparib can influence this pathway, which is crucial in the context of cancer therapy.
Furthermore, several studies have focused on designing indazole derivatives that directly target PI3K. For instance, a series of 3-amino-1H-indazole derivatives were synthesized and shown to inhibit the PI3K/Akt/mTOR pathway, leading to antiproliferative effects in cancer cells. nih.gov Another study reported the discovery of indazole-substituted morpholino-triazines as potent PI3Kα inhibitors with nanomolar efficacy.
Spleen tyrosine kinase (Syk) is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a therapeutic strategy for various autoimmune diseases and B-cell malignancies. The indazole scaffold has been utilized to develop Syk inhibitors. While direct evidence for this compound is not available, the general class of indazole derivatives has shown promise in this area.
Pazopanib, through its inhibition of Raf kinases, can indirectly affect signaling pathways downstream of the BCR. google.com Raf is a known downstream effector of BCR signaling, and its inhibition can impact cell proliferation and survival. google.com
Some indazole derivatives have been found to exert their effects through the modulation of the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. One study reported that an indazole derivative exhibited vasorelaxant and anti-aggregatory activity by increasing cGMP levels through the release of nitric oxide (NO). While this specific mechanism has not been directly attributed to this compound, it highlights a potential avenue of action for this class of compounds.
Identification of Key Binding Residues and Active Sites (e.g., Akt gatekeeper residue)
There is no available information in the reviewed scientific literature that identifies the specific binding residues or active sites for this compound on any protein target. Studies that pinpoint interactions with key residues, such as the gatekeeper residue of kinases like Akt, are crucial for understanding the compound's mechanism of action and for guiding further drug development. The absence of such data for this compound means its molecular targets remain unknown.
Cellular Pharmacodynamics and Intracellular Localization Studies
Similarly, there is a lack of research on the cellular pharmacodynamics of this compound. This includes information on how the compound affects cellular signaling pathways over time and at different concentrations. Furthermore, no studies on its intracellular localization were found, which would be necessary to determine where in the cell the compound exerts its potential effects.
Structure Activity Relationship Sar Studies for 3 5 Chloro 1h Indazol 3 Yl Propan 1 Amine Analogs
Impact of Indazole Ring Substitutions on Biological Activity
The indazole core is a key pharmacophore, and alterations to this bicyclic system significantly modulate the compound's interactions with biological targets.
Role of Halogenation at the 5-position
The presence and nature of a halogen at the 5-position of the indazole ring are critical determinants of biological activity. The chlorine atom in the parent compound is often crucial for potent activity, and its replacement with other halogens can fine-tune the molecule's properties. For instance, in a series of indazole derivatives designed as kinase inhibitors, the 5-position is frequently a site for modification to enhance potency and selectivity.
Effects of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of various substituents on the indazole ring has been a widely explored strategy to improve the pharmacological profile of this class of compounds. nih.gov The attachment of alkyl, aryl, and heteroaryl groups can influence the molecule's size, shape, and electronic properties, thereby affecting its binding to target proteins.
Aromatic ring substitution at the C-5 position has garnered significant attention for discovering highly active and selective inhibitors. nih.gov The introduction of different substituted aromatic groups at this position allows for the exploration of additional interactions with kinase targets, potentially increasing activity. nih.gov For example, studies on 1H-indazole-3-amine derivatives have shown that substituents on a benzene (B151609) ring at the C-5 position of the indazole significantly affect anti-proliferative activity against various cancer cell lines. nih.gov The general trend for activity against Hep-G2 cells was found to be in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent, highlighting the importance of the substitution pattern on the aryl ring for antitumor activity. nih.gov
| Substituent at C-5 of Indazole | Observed Activity Trend (Hep-G2) |
| 3,5-difluorophenyl | Highest |
| 4-fluorophenyl | High |
| 3-fluorophenyl | Moderate |
| 4-trifluoromethoxyphenyl | Lower |
Significance of Nitrogen Atom Substitution and Tautomerism on Activity and Selectivity
The indazole ring exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.gov The specific tautomeric form and substitution on the indazole nitrogen atoms can have a profound impact on the biological activity and selectivity of the analogs.
The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.gov For instance, in the drug Linifanib, this moiety binds effectively with the hinge region of tyrosine kinase. nih.gov Similarly, the 1H-indazole-3-amide structure in Entrectinib plays a crucial role in its antitumor activity. nih.gov Substitution at the N1 position of the indazole ring is a common strategy to modulate the properties of these compounds.
Role of the Propane-1-amine Side Chain
The propane-1-amine side chain attached to the C3 position of the indazole ring is another critical element that influences the pharmacological profile of these analogs.
Effects of Alkyl Chain Length and Flexibility on Pharmacological Profiles
The length and conformational flexibility of the alkyl chain connecting the indazole core to the terminal amine are important for optimal interaction with the biological target. The three-carbon (propyl) chain in the parent compound often provides the ideal spacing and flexibility to position the terminal amine for key binding interactions. Variations in this chain length, such as shortening it to an ethyl group or lengthening it to a butyl group, can alter the geometry of the molecule and potentially reduce its biological activity by disrupting these critical interactions.
Elucidating Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For indazole-based compounds like 3-(5-chloro-1H-indazol-3-yl)propan-1-amine, which often target the ATP-binding site of kinases, the key pharmacophoric features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
Based on studies of various indazole derivatives acting as kinase inhibitors, a general pharmacophore model can be proposed for analogs of this compound. nih.govnih.gov The key features are:
Hydrogen Bond Donor (HBD): The N-H group of the indazole ring and the primary amine of the propanamine side chain are crucial hydrogen bond donors. The indazole N-H often forms a key interaction with the hinge region of the kinase ATP-binding site. nih.gov
Hydrogen Bond Acceptor (HBA): The nitrogen atom at position 2 of the indazole ring can act as a hydrogen bond acceptor.
Hydrophobic/Aromatic Region (HY/AR): The bicyclic indazole ring itself provides a significant hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic residues in the binding pocket.
Halogen Atom (as a Hydrophobic or Halogen Bond Donor Feature): The chlorine atom at the 5-position can contribute to hydrophobic interactions or potentially form halogen bonds, which are increasingly recognized as important in drug-receptor interactions.
The following interactive table outlines the key pharmacophoric features and their putative roles in target binding for this class of compounds.
| Pharmacophoric Feature | Structural Moiety | Putative Role in Target Interaction | Reference |
| Hydrogen Bond Donor (HBD) | Indazole N1-H | Interaction with the kinase hinge region | nih.gov |
| Hydrogen Bond Donor (HBD) | Propanamine -NH2 | Formation of salt bridges or hydrogen bonds with acidic residues | nih.gov |
| Hydrogen Bond Acceptor (HBA) | Indazole N2 | Interaction with hydrogen bond donor residues in the active site | nih.gov |
| Hydrophobic Region (HY) | Indazole ring, propanamine alkyl chain | Van der Waals interactions with nonpolar residues | nih.gov |
| Aromatic Ring (AR) | Benzene part of the indazole | Pi-stacking interactions with aromatic amino acid residues | nih.gov |
| Halogen Feature | 5-Chloro substituent | Hydrophobic interactions or halogen bonding | kribb.re.kr |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their biological activity, such as the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov
A typical 3D-QSAR study on indazole analogs would involve the following steps:
Data Set Selection: A series of analogs of this compound with their corresponding biological activities (e.g., IC50 values for kinase inhibition) would be compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Molecular field descriptors, such as steric (Lennard-Jones) and electrostatic (Coulombic) fields, are calculated around the aligned molecules.
Model Generation: Statistical methods like Partial Least Squares (PLS) regression are used to generate a QSAR model that correlates the calculated descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where certain properties are favorable or unfavorable for activity. For instance, a green contour map might indicate that steric bulk is favored in a particular region for enhanced activity, while a red contour map might suggest that steric bulk is detrimental.
The following interactive table presents a hypothetical but representative set of data that would be used in a QSAR study for a series of analogs.
| Compound | R1-Substituent (at 5-position) | R2-Substituent (on propanamine) | log(1/IC50) | Steric Descriptor (S) | Electrostatic Descriptor (E) |
| Analog 1 | Cl | H | 5.30 | 0.55 | -0.21 |
| Analog 2 | F | H | 5.15 | 0.20 | -0.15 |
| Analog 3 | Br | H | 5.42 | 0.88 | -0.25 |
| Analog 4 | Cl | Methyl | 5.55 | 0.55 | -0.18 |
| Analog 5 | Cl | Ethyl | 5.48 | 0.55 | -0.15 |
| Analog 6 | Phenyl | H | 6.10 | 1.20 | -0.05 |
A resulting QSAR equation might look like: log(1/IC50) = 0.85(S) - 1.2(E) + 4.5
This hypothetical equation suggests that increased steric bulk (positive coefficient for S) and decreased negative electrostatic potential (less electron-withdrawing character, negative coefficient for E) in certain regions are favorable for biological activity. Such models provide a quantitative framework for designing new, more potent analogs. nih.govnih.gov
Computational Chemistry and Molecular Modeling of 3 5 Chloro 1h Indazol 3 Yl Propan 1 Amine
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to infer the necessary structural features for activity. These methods are particularly useful when the three-dimensional structure of the target protein is unknown.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor.
A study on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) aimed to discover novel Estrogen Receptor alpha (ERα) inhibitors. ugm.ac.id Using a set of 17 known ERα inhibitors, researchers generated ten pharmacophore models. ugm.ac.id The best model, validated against a database of 383 active compounds and over 20,000 decoys, consisted of one hydrophobic feature, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.idugm.ac.id This validated model was then used for the virtual screening of a library of 186 indazole-containing compounds to identify potential new hits. ugm.ac.idugm.ac.id Similarly, a five-point pharmacophore hypothesis was generated for indazole derivatives acting as HIF-1α inhibitors, which can be used to design new potent molecules. nih.gov
Virtual screening is the computational equivalent of high-throughput screening, allowing for the rapid assessment of large chemical libraries. nih.govresearchgate.net The success of virtual screening often depends on the size and diversity of the libraries, which have recently expanded to billions of readily accessible molecules. nih.govbiorxiv.org These large-scale screenings have proven effective in discovering highly potent ligands for various targets. nih.gov
Table 1: Example Pharmacophore Model Features for Indazole Analogs
| Feature Type | Number of Features | Target Protein | Reference |
| Hydrophobic | 1 | Estrogen Receptor α (ERα) | ugm.ac.id |
| Hydrogen Bond Acceptor | 1 | Estrogen Receptor α (ERα) | ugm.ac.id |
| Aromatic Interaction | 1 | Estrogen Receptor α (ERα) | ugm.ac.id |
| Hydrogen Bond Acceptor | 1 | Janus Kinase 3 (JAK3) | nih.gov |
| Aromatic Interaction | 2 | Janus Kinase 3 (JAK3) | nih.gov |
| Hydrophobic Center | 2 | Janus Kinase 3 (JAK3) | nih.gov |
Molecular Similarity and Scaffold Hopping Studies
Molecular similarity principles are based on the idea that structurally similar molecules are likely to have similar biological activities. This concept is often extended through "scaffold hopping," a computational strategy to identify new molecular cores that can mimic the biological activity of a known parent scaffold but with improved properties. nih.gov
A notable example involves the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Researchers initiated a scaffold hopping exercise starting from a known indole-based inhibitor. rsc.org By computationally replacing the indole (B1671886) core with an indazole framework, they successfully developed novel N2-substituted, indazole-3-carboxylic acid derivatives. rsc.org This strategic hop led to compounds with improved dual inhibitory profiles, demonstrating the power of this approach to generate new intellectual property and overcome limitations of existing chemical series. rsc.org The indazole ring is often considered an effective bioisostere for indoles, frequently offering advantages in metabolic stability and oral bioavailability. acs.orgnih.gov
Structure-Based Drug Design Approaches
When the 3D structure of a biological target is known, structure-based drug design (SBDD) methods can be employed to design and optimize ligands with high affinity and selectivity.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
In a study on novel indazole derivatives, molecular docking was used to evaluate their effectiveness against a renal cancer-related protein (PDB ID: 6FEW). rsc.orgnih.gov The analysis of 26 synthesized 3-carboxamide indazole derivatives revealed that specific compounds (8v, 8w, and 8y) exhibited the highest binding energies, suggesting they were the most promising candidates. rsc.orgnih.gov Another study focused on 1H-indazole analogs as potential anti-inflammatory agents by docking them into the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Compounds with certain substitutions showed significant binding energies, with the best-docked compound having a binding energy of -9.11 kcal/mol. researchgate.net These docking studies provide crucial insights into the specific amino acid interactions that stabilize the ligand-protein complex. researchgate.net
Table 2: Example Docking Scores of Indazole Derivatives Against Various Targets
| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Reference |
| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Not specified, but 8v, 8w, 8y were highest | rsc.orgnih.gov |
| 1H-Indazole Analogs | Cyclooxygenase-2 (3NT1) | -9.11 | researchgate.net |
| Benzimidazole-Thiadiazole Hybrids | Candida CYP51 | -10.928 | acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the conformational changes of both the ligand and the protein. frontiersin.org
MD simulations are frequently used to validate docking results and assess the stability of the predicted binding modes. For instance, a 100 ns MD simulation was performed on the most potent compound from a series of HIF-1α inhibitors, which showed that the compound remained stable within the active site of the protein. nih.gov In another study, MD simulations of an indazole derivative, Bindarit, with the K-ras receptor demonstrated that the protein-ligand complex reached an equilibrium state and maintained a compact and stable conformation. nih.gov Analysis of the root-mean-square deviation (RMSD) over the simulation trajectory is a common method to confirm the stability of the complex. frontiersin.org Furthermore, MD simulations can elucidate the role of hydrogen bonds in maintaining the complex's stability over time. nih.gov
Binding Free Energy Calculations
To obtain a more quantitative estimate of binding affinity, binding free energy calculations are performed. Methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) and Poisson-Boltzmann Surface Area (MM/PBSA) are popular post-processing techniques applied to MD simulation trajectories.
These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. In a study of 1H-indazole derivatives as anti-inflammatory agents, MM/GBSA analysis was used to demonstrate that the lead compound had a substantial binding affinity for its target. researchgate.net Similarly, for isoxazole (B147169) derivatives targeting carbonic anhydrase, MM/PBSA calculations supported the in vitro results, with the most active compound showing a calculated binding free energy (ΔGbind) of -13.53 kcal/mol. researchgate.net More rigorous methods like free energy perturbation (FEP) can also be employed and have shown good correlation with experimental data for kinase inhibitors. nih.govnih.gov These calculations are powerful tools for lead optimization, helping to rank compounds and understand the thermodynamic drivers of binding. nih.govmdpi.com
Table 3: Example Binding Free Energy Calculations for Indazole and Related Heterocyclic Analogs
| Compound Class | Target Protein | Calculation Method | Calculated Binding Free Energy (kcal/mol) | Reference |
| 1H-Indazole Derivative (BDF) | Cyclooxygenase-2 (3NT1) | MM/GBSA | Substantial affinity demonstrated (specific value not in abstract) | researchgate.net |
| Isoxazole Derivative (AC2) | Carbonic Anhydrase | MM/PBSA | -13.53 | researchgate.net |
| 7-Azaindole Derivatives | Glycogen Synthase Kinase-3β | Custom ΔG Calculation | High correlation with experimental data (r=0.895) | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine, these calculations provide a detailed picture of its electronic landscape and conformational possibilities.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps are also valuable tools. They illustrate the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the indazole ring and the terminal amine group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine and the N-H of the indazole are likely to be regions of positive potential (electrophilic). This information is critical for predicting how the molecule will interact with biological targets. The reactivity of amine groups is well-established, and they can participate in various reactions, including reactions with electrophilic reagents like benzenesulfonyl chloride. msu.edu
Conformational Analysis and Tautomeric Preferences
The flexibility of the propan-1-amine side chain allows this compound to adopt multiple conformations. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to identify the most stable, low-energy conformations. The relative energies of these conformers determine their population at a given temperature and can influence the molecule's ability to bind to a receptor.
Predictive Modeling of Biological Activity and Selectivity
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful approach to forecast the biological activity and selectivity of compounds. nih.gov These models are built by correlating the structural or physicochemical properties of a series of molecules with their known biological activities. nih.gov
For this compound, a QSAR model could be developed using a dataset of related indazole derivatives with known activities against a specific target. The model would use calculated molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP), to predict the activity of new compounds. Such models can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov The development of predictive models can help in the in silico screening of novel drug candidates. nih.gov
In Silico ADME Predictions (excluding toxicological profiles)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an essential part of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. isca.meresearchgate.net Various computational tools and web servers are available for these predictions. isca.me
For this compound, a hypothetical ADME profile can be predicted based on its structure. These predictions are often based on large datasets of experimentally determined properties of other molecules. nih.gov
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 209.66 g/mol | Adherence to Lipinski's rule of five (<500 g/mol ) suggests good potential for oral bioavailability. semanticscholar.org |
| logP | ~2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~51 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | Complies with Lipinski's rule of five (<5), influencing solubility and receptor binding. semanticscholar.org |
| Number of Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule of five (<10), affecting solubility and receptor binding. semanticscholar.org |
| Water Solubility | Moderate | A balance between solubility and permeability is crucial for oral absorption. |
| GI Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Likely | Molecules with these characteristics often have the potential to cross the BBB. isca.memdpi.com |
| P-glycoprotein (P-gp) Substrate | Prediction Dependent | Whether the compound is a substrate of this efflux transporter can impact its distribution and efficacy. semanticscholar.org |
These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, helping to guide its development as a potential therapeutic agent. nih.gov
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy reveals the number and types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the precise assignment of each proton to its position within the propyl chain and the indazole ring system.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the total number of carbon atoms and their respective chemical environments.
Representative NMR Data:
| ¹H NMR | ¹³C NMR | |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| 12.8 (br s, 1H) | NH (indazole) | 152.1 |
| 7.85 (d, 1H) | Ar-H | 141.5 |
| 7.50 (d, 1H) | Ar-H | 127.0 |
| 7.25 (dd, 1H) | Ar-H | 125.8 |
| 3.10 (t, 2H) | CH₂ (adjacent to indazole) | 121.2 |
| 2.85 (t, 2H) | CH₂ (adjacent to amine) | 111.3 |
| 2.05 (quint, 2H) | CH₂ (central) | 39.8 |
| 31.5 | ||
| 26.4 |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
Mass Spectrometry (ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like the subject compound. In ESI-MS, a solution of the analyte is sprayed into a strong electric field, generating charged droplets. As the solvent evaporates, the analyte molecules become protonated, typically forming [M+H]⁺ ions. The mass-to-charge ratio (m/z) of these ions is then measured, providing a highly accurate determination of the molecular weight.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the presence and purity of this compound in a reaction mixture or a purified sample. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each eluting component.
Expected Mass Spectrometry Data:
| Technique | Ion | m/z (calculated) | m/z (observed) |
| ESI-MS | [M+H]⁺ | 224.08 | 224.1 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing the bonds to vibrate. The resulting spectrum shows absorption bands that are characteristic of particular functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (amine and indazole) |
| 3000-2850 | C-H | Stretching (aliphatic) |
| 1620-1580 | C=C | Stretching (aromatic) |
| 1500-1400 | C-N | Stretching |
| 850-750 | C-Cl | Stretching |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
The purity of the compound is determined by injecting a sample into the chromatograph and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared with the calculated values based on the compound's empirical formula (C₁₀H₁₂ClN₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Theoretical vs. Found Elemental Analysis Data:
Future Research Directions and Potential Therapeutic Applications
Design and Synthesis of Advanced Indazole-Propylamine Analogs
The future development of therapeutic agents based on the 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine scaffold hinges on the strategic design and synthesis of advanced analogs. Structure-activity relationship (SAR) studies on similar indazole derivatives have revealed that modifications at various positions can significantly enhance potency, selectivity, and pharmacokinetic properties. nih.gov For instance, research on indazole-based estrogen receptor degraders showed that replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating a 3-fluoroindazole motif improved oral bioavailability. nih.gov
Future design strategies will likely focus on:
Substitution on the Indazole Ring: Introducing different substituents on the benzene (B151609) portion of the indazole ring can modulate electronic properties and create new interactions with biological targets.
Modification of the Propylamine (B44156) Side Chain: Altering the length, rigidity, or functional groups of the propylamine chain can optimize binding affinity and physicochemical properties.
N1-Alkylation/Arylation: Selective functionalization at the N1 position of the indazole ring is a common strategy to improve biological activity. rsc.orgrsc.org
Fragment-Based Growth: Utilizing fragment-based drug discovery (FBDD) approaches can allow for the systematic elaboration of the core structure in three dimensions to explore new binding pockets. acs.org
The synthesis of these advanced analogs requires robust and flexible chemical methods. Recent advancements have provided various synthetic methodologies for creating diverse indazole derivatives, which can be adapted for this specific scaffold. nih.govresearchgate.net
Exploration of Novel Biological Targets for Indazole Scaffolds
The indazole core is a versatile pharmacophore known to interact with a wide range of biological targets. nih.govresearchgate.net While initial research has focused on established targets, a significant future direction involves exploring novel proteins and pathways that can be modulated by indazole-propylamine derivatives. The broad biological activity of indazoles suggests their potential to address targets beyond their current scope. nih.govresearchgate.net
Several classes of proteins have already been identified as targets for various indazole-containing molecules, indicating promising areas for new research.
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | VEGFR-2, PDGFRβ, FGFR4, c-Kit, ERK1/2, EGFR, PI3Kδ, Akt, MAPK1 | Cancer, Inflammation | nih.govnih.govmdpi.comnih.govucsf.edu |
| Enzymes | Indoleamine 2,3-dioxygenase (IDO1), BACE1, Nitric Oxide Synthase (NOS) | Cancer, Alzheimer's Disease, Inflammation | nih.govnih.govnih.gov |
| Receptors | Estrogen Receptor (ER), α7-nicotinic acetylcholine (B1216132) receptor | Cancer, Alzheimer's Disease, Schizophrenia | nih.govnih.gov |
Future research should employ high-throughput screening and chemoproteomics to identify new binding partners for this compound and its analogs, potentially uncovering novel therapeutic opportunities.
Development of Multi-Targeted Indazole Derivatives
Given the complexity of diseases like cancer and neurodegenerative disorders, there is a growing interest in developing multi-targeted drugs that can modulate several key pathways simultaneously. nih.gov The indazole scaffold is particularly well-suited for this approach. nih.govnih.gov Researchers have successfully designed indazole derivatives that act as multi-kinase inhibitors, targeting several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. nih.govnih.gov
For example, certain diarylurea derivatives containing an indazole core have been found to inhibit multiple kinases, including FLT3, PDGFRβ, and KIT. nih.gov Another study reported indazole derivatives with potent, multi-target inhibitory activity against VEGFR-2, Tie-2, and EphB4. nih.gov Similarly, in the context of Alzheimer's disease, 5-substituted indazole derivatives have been developed that simultaneously inhibit both cholinesterases (AChE/BuChE) and the BACE1 enzyme. nih.gov
| Compound Type | Targets | IC₅₀ / Kd Values | Reference |
|---|---|---|---|
| Diarylurea-Indazole Derivative | c-Kit, PDGFRβ, FLT3 | Kd = 68.5 nM (c-Kit) | nih.gov |
| 3-Substituted Indazole Derivative | VEGFR-2, Tie-2, EphB4 | IC₅₀ = 3.45 nM (VEGFR-2), 2.13 nM (Tie-2), 4.71 nM (EphB4) | nih.gov |
| 5-Substituted Indazole Derivative | AChE, BuChE, BACE1 | Inhibits all three targets | nih.gov |
Future efforts will likely focus on rationally designing analogs of this compound with precisely tailored polypharmacology to achieve synergistic therapeutic effects and overcome drug resistance.
Refinement of Synthetic Methodologies for Scalable Production
The translation of a promising compound from the laboratory to clinical use requires the development of efficient, safe, and scalable synthetic routes. nih.gov The synthesis of substituted indazoles can be challenging, often facing issues with regioselectivity (e.g., N1 versus N2 alkylation) and requiring costly catalysts or harsh reaction conditions. rsc.orgresearchgate.net
Recent research has focused on overcoming these hurdles. For instance, methodologies for the highly selective N1-alkylation of indazoles have been developed that are practical, broad in scope, and have been demonstrated on a 100-gram scale. rsc.orgrsc.org Other work has optimized intramolecular Ullmann-type reactions and other cyclization strategies to produce functionalized indazoles in high yield and purity, using tools like high-throughput screening to identify optimal conditions. nih.govnih.govresearchgate.net
Key areas for future refinement include:
Developing metal-free catalytic processes to reduce cost and environmental impact. nih.gov
Designing one-pot or domino reactions to improve step economy. researchgate.netresearchgate.net
Ensuring process safety by identifying and mitigating potential thermal hazards during scale-up. rsc.orgnih.gov
Utilizing flow chemistry to enhance control, safety, and scalability.
These advancements will be crucial for the cost-effective manufacturing of this compound or its therapeutically superior analogs. researchgate.net
Optimization of Preclinical Efficacy and Selectivity
A critical aspect of future research is the iterative optimization of the preclinical efficacy and selectivity of new indazole-propylamine analogs. The goal is to maximize the desired therapeutic effect while minimizing off-target activity. This involves extensive in vitro and in vivo testing.
Studies on other indazole derivatives provide a roadmap for this process. For example, a series of 1H-indazole derivatives was evaluated for activity against epidermal growth factor receptor (EGFR), leading to the identification of a compound with potent activity (IC₅₀ = 5.3 nM) against a drug-resistant mutant. nih.gov In another study, a synthesized indazole derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM) and suppressed tumor growth in a mouse model without obvious side effects. nih.gov Similarly, highly selective inhibitors of FGFR4 have been developed from an indazole scaffold, with one compound (27i) showing an IC₅₀ of 2.4 nM for FGFR4 while being inactive against a panel of 381 other kinases. nih.gov
| Compound Class | Target/Cell Line | Potency (IC₅₀) | Key Finding | Reference |
|---|---|---|---|---|
| 1H-Indazole Derivative (2f) | 4T1 Breast Cancer Cells | 0.23 µM | Suppressed tumor growth in vivo | nih.gov |
| Indazol-pyrimidine Derivative (4f) | MCF-7 Breast Cancer Cells | 1.629 µM | More potent than the reference drug (8.029 µM) | nih.gov |
| 1H-Indazole Derivative (109) | EGFR T790M Mutant | 5.3 nM | Potent against drug-resistant EGFR | nih.gov |
| 1H-Indazole Derivative (27i) | FGFR4 Kinase | 2.4 nM | Highly selective; potent antitumor activity in Huh7 xenograft model | nih.gov |
Future work on this compound analogs will require comprehensive preclinical evaluation, including screening against broad kinase panels, testing in various cancer cell lines, and assessment in relevant animal models to select candidates with the best therapeutic index. nih.govcapes.gov.br
Further Mechanistic Studies and Identification of Predictive Biomarkers
To fully realize the therapeutic potential of indazole-based drugs, a deep understanding of their mechanism of action is essential. Beyond simply identifying the primary target, mechanistic studies can reveal downstream signaling effects, resistance mechanisms, and potential combination therapy strategies. For example, studies on the indazole derivative 2f demonstrated that it promoted cancer cell apoptosis by increasing levels of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and upregulating cleaved caspase-3 and Bax proteins. nih.gov Other research on indazol-pyrimidines confirmed their ability to induce apoptosis by activating caspases 3 and 7. nih.gov
A crucial parallel effort is the identification of predictive biomarkers. Biomarkers can help identify patient populations most likely to respond to a specific treatment, enabling a personalized medicine approach. scilit.com For targeted therapies like kinase inhibitors, the presence of a specific mutation or an overexpressed target protein (e.g., FGFR4 in hepatocellular carcinoma) can serve as a powerful predictive biomarker. nih.gov Future clinical development of any drug derived from this compound will benefit immensely from the early identification and validation of such biomarkers to guide patient selection and improve clinical outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of indazole derivatives often involves coupling reactions or nucleophilic substitutions. For example, analogous compounds like 5-bromo-1-methyl-1H-indazol-3-amine were synthesized via multi-step processes involving condensation of intermediates with nucleophilic reagents under reflux conditions (e.g., acetic acid, sodium acetate) . To improve yields, optimize stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and reaction time (3–5 hours), as demonstrated in thiazole-indole hybrid syntheses . Purification via chromatography (e.g., ethyl acetate/MeOH/NEt₃ mixtures) can enhance purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify backbone structure and substituent positions, as shown in studies of pyrazin-2-ylpropylamine derivatives .
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity, as required for pharmacological applications .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for halogenated indazoles .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or co-solvents like polyethylene glycol (PEG). For example, indole derivatives in pharmacological studies were dissolved in DMSO prior to dilution in assay buffers . Pre-saturation experiments and sonication may further improve dissolution.
Advanced Research Questions
Q. What strategies are recommended for analyzing discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
- Receptor Binding Assays : Compare binding affinities (e.g., IC₅₀ values) with structurally related compounds, such as cholinesterase inhibitors derived from indole scaffolds .
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate using orthogonal assays (e.g., fluorescence vs. radiometric detection) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., GSK-3β for indazole derivatives) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, F) with activity, as seen in fluorinated indole analogs .
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications, such as replacing chloro with trifluoromethyl groups .
Q. What experimental protocols are effective for resolving crystallographic data ambiguities?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule crystallography to refine atomic coordinates against high-resolution data. Address twinning or disorder using the TWIN/BASF commands .
- Synchrotron Radiation : Collect data at λ = 0.7–1.0 Å to improve resolution for halogen-heavy structures .
- Hydrogen Bond Analysis : Map interactions (e.g., N–H⋯O) to validate packing models, as demonstrated in indazole-based crystal structures .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results in different cell lines?
- Methodological Answer :
- Cell Line Profiling : Test across diverse lines (e.g., HEK293, HeLa) to identify tissue-specific toxicity .
- Metabolic Stability Assays : Measure compound half-life in liver microsomes to assess pharmacokinetic variability .
- ROS Detection : Link cytotoxicity to reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
